molecular formula C17H18N4O3S B5342751 N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide

N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide

Cat. No. B5342751
M. Wt: 358.4 g/mol
InChI Key: OGFLPDWVUAUDCB-UHFFFAOYSA-N
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Description

N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide is a compound with potential applications in scientific research. It is a sulfamide derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. The compound has been shown to have inhibitory effects on carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance and fluid secretion. It has also been shown to have inhibitory effects on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anticancer activity. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic activity for this disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases, which makes it a promising target for drug development. Another advantage is its ability to inhibit specific enzymes and receptors, which may be useful in the study of various physiological processes. However, a limitation of the compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of the compound's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the compound's inhibitory effects on specific enzymes and receptors may be further studied to better understand its mechanism of action and potential applications in the study of various physiological processes. Finally, the compound's anti-inflammatory and antioxidant effects may be further explored for potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide involves the reaction of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid with benzylamine and thionyl chloride. The resulting product is then treated with sodium hydroxide and sulfamic acid to yield the final compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. The compound has been shown to have inhibitory effects on certain enzymes and receptors, which may be useful in the development of new drugs.

properties

IUPAC Name

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-25(23,18-12-15-9-5-2-6-10-15)19-13-16-20-17(24-21-16)11-14-7-3-1-4-8-14/h1-10,18-19H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLPDWVUAUDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)CNS(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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